Pyrimidine, 4-chloro-5-nitro-6-phenyl-
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Overview
Description
Pyrimidine, 4-chloro-5-nitro-6-phenyl-: is a heterocyclic aromatic organic compound Pyrimidine derivatives are known for their wide range of biological activities and are found in many natural and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 4-chloro-5-nitro-6-phenyl- typically involves the nitration and chlorination of pyrimidine derivatives. One common method starts with the nitration of 2-thiobarbituric acid, followed by chlorination using a suitable chlorinating agent in the presence of an organic base . Another approach involves the use of commercially available 4,6-dichloro-2-methylthiopyrimidine as a starting material, which undergoes sequential substitution under Suzuki conditions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and chlorination reactions, optimized for yield and purity. The use of phase transfer catalysts and reaction inert solvents can enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions: Pyrimidine, 4-chloro-5-nitro-6-phenyl- undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like piperidine and reaction conditions involving heating to 106°C under neat conditions.
Reduction: Hydrogen gas with a metal catalyst such as palladium on carbon.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Amino Derivatives: Formed from the reduction of the nitro group.
Substituted Pyrimidines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Pyrimidine, 4-chloro-5-nitro-6-phenyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Pyrimidine, 4-chloro-5-nitro-6-phenyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: By inhibiting key enzymes, the compound can disrupt cellular processes such as DNA replication and repair, leading to cell death in cancer cells.
Comparison with Similar Compounds
Pyrimidine, 4,6-dichloro-5-nitro-: Similar in structure but with an additional chlorine atom, which can affect its reactivity and biological activity.
Pyrimidine, 4-chloro-5-nitro-6-methyl-: The presence of a methyl group instead of a phenyl group can alter its chemical properties and applications.
Uniqueness: Pyrimidine, 4-chloro-5-nitro-6-phenyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its phenyl group enhances its ability to interact with biological targets, making it a valuable compound for drug development and other applications .
Biological Activity
Pyrimidine derivatives, including Pyrimidine, 4-chloro-5-nitro-6-phenyl- , are recognized for their diverse biological activities. This compound has been studied for its potential applications in medicinal chemistry, particularly in antimicrobial, antiviral, and anticancer domains. This article summarizes the biological activity of this compound, supported by research findings, data tables, and case studies.
Overview of Biological Activities
Pyrimidine derivatives are known to exhibit various biological activities:
- Antimicrobial : Effective against bacteria and fungi.
- Antiviral : Potential use in treating viral infections.
- Anticancer : Demonstrated cytotoxic effects against cancer cell lines.
Antimicrobial Activity
Research indicates that Pyrimidine, 4-chloro-5-nitro-6-phenyl- has significant antimicrobial properties. Studies have shown its effectiveness against a range of pathogens, suggesting its therapeutic potential in treating infectious diseases. For example, similar pyrimidine compounds have shown considerable activity against both Gram-positive and Gram-negative bacteria as well as fungal strains .
Comparative Antimicrobial Activity
Compound Name | Activity Against | Notable Features |
---|---|---|
Pyrimidine, 4-chloro-5-nitro-6-phenyl- | Bacteria and fungi | Potential therapeutic applications |
Pyrimidine-2,4-diamine | Strong antibacterial | Two amino groups enhance activity |
4-Chloro-2-methylpyrimidine | Antifungal | Methyl group at position 2 |
5-Nitropyrimidin-4-amine | Anti-inflammatory | Amino group at position 4 |
Anticancer Properties
The anticancer potential of pyrimidine derivatives is well-documented. Pyrimidine, 4-chloro-5-nitro-6-phenyl-, has been evaluated for its cytotoxic effects on various cancer cell lines. The structure of this compound allows it to interact with specific biological targets involved in cancer progression.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxicity of pyrimidine derivatives on human cancer cell lines (e.g., MCF-7, A549), Pyrimidine, 4-chloro-5-nitro-6-phenyl- demonstrated significant inhibition of cell proliferation. The IC50 values indicated potent activity compared to standard chemotherapeutic agents .
Structure–Activity Relationship (SAR)
The biological activity of pyrimidines is influenced by their structural modifications. The presence of electron-withdrawing or electron-donating groups can significantly affect their pharmacological profiles. For instance, modifications at the 4-position of the pyrimidine ring have been shown to enhance binding affinity to target enzymes or receptors involved in disease processes .
Synthesis Methods
Several synthetic routes have been developed for producing pyrimidine derivatives:
- Cyclization Reactions : Common methods involve cyclization of appropriate precursors under acidic or basic conditions.
- Electrophilic Substitution : This method allows for the introduction of various substituents at specific positions on the pyrimidine ring.
Properties
Molecular Formula |
C10H6ClN3O2 |
---|---|
Molecular Weight |
235.62 g/mol |
IUPAC Name |
4-chloro-5-nitro-6-phenylpyrimidine |
InChI |
InChI=1S/C10H6ClN3O2/c11-10-9(14(15)16)8(12-6-13-10)7-4-2-1-3-5-7/h1-6H |
InChI Key |
GXYQBOPBFZOHJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC=N2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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